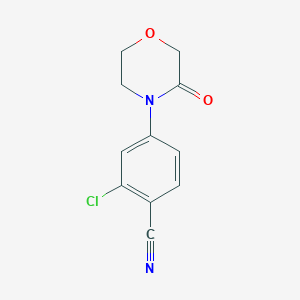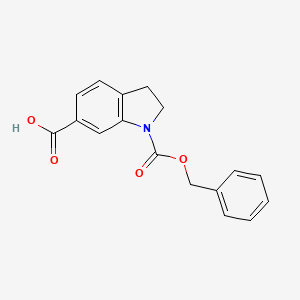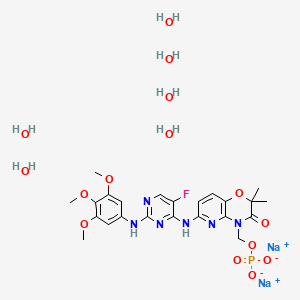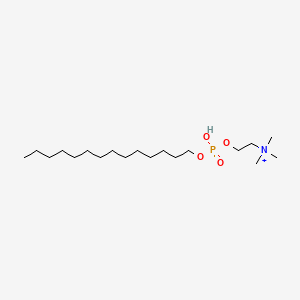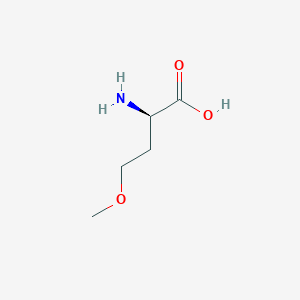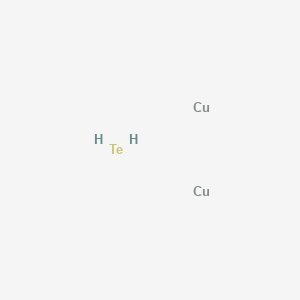
Dicopper tellane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dicopper tellane can be synthesized through several methods, including direct combination of elemental copper and tellurium under high-temperature conditions. Another common method involves the reduction of copper salts in the presence of tellurium compounds. For instance, the reduction of copper(II) sulfate with sodium tellurite in an aqueous solution can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of tellurium from copper anode slime, a by-product of the copper electrorefining process. The tellurium is then combined with copper through high-temperature smelting or electrochemical methods to produce this compound .
化学反応の分析
Types of Reactions
Dicopper tellane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper tellurite and copper tellurate.
Reduction: It can be reduced back to elemental copper and tellurium.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions often occur in the presence of other chalcogenides under controlled temperature and pressure conditions.
Major Products
Oxidation: Copper tellurite (CuTeO3) and copper tellurate (CuTeO4).
Reduction: Elemental copper and tellurium.
Substitution: Copper sulfide (CuS) or copper selenide (CuSe).
科学的研究の応用
Dicopper tellane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of thermoelectric materials, photovoltaic cells, and as an additive in metallurgy to improve the mechanical properties of metals
作用機序
The mechanism of action of dicopper tellane involves its ability to interact with various molecular targets through its copper and tellurium atoms. In catalytic processes, the copper atoms often serve as active sites for the adsorption and activation of reactants. The tellurium atom can modulate the electronic properties of the copper centers, enhancing their reactivity. In biological systems, this compound can generate reactive oxygen species (ROS) that can damage microbial cell membranes, leading to its antimicrobial effects .
類似化合物との比較
Dicopper tellane can be compared with other metal tellurides, such as:
Copper sulfide (CuS): Similar in structure but contains sulfur instead of tellurium. Copper sulfide is widely used in photovoltaic cells and as a catalyst.
Copper selenide (CuSe): Contains selenium instead of tellurium and is used in thermoelectric materials and as a semiconductor.
Silver telluride (Ag2Te): Contains silver instead of copper and is known for its high electrical conductivity and use in thermoelectric devices .
This compound is unique due to the specific electronic interactions between copper and tellurium, which can result in distinct catalytic and electronic properties not observed in other metal tellurides.
特性
分子式 |
Cu2H2Te |
|---|---|
分子量 |
256.7 g/mol |
IUPAC名 |
copper;tellane |
InChI |
InChI=1S/2Cu.H2Te/h;;1H2 |
InChIキー |
KGHKZATYFJHRFL-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[TeH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


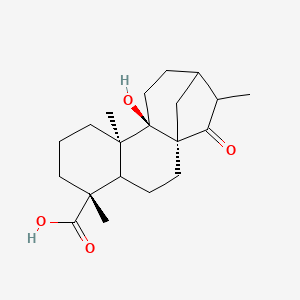
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
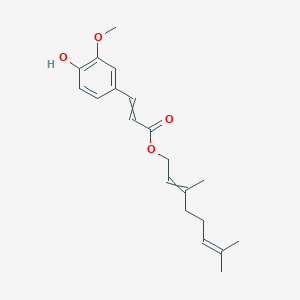
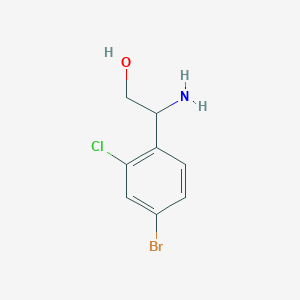

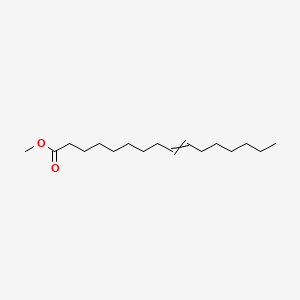
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
